Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
Description
Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a heterocyclic compound featuring a triazolo-pyridazine core substituted with a 3,4-dimethoxyphenyl group at position 3 and a thioacetate ester at position 5. The 3,4-dimethoxy substitution pattern is notable for enhancing lipophilicity and binding interactions in related compounds .
Properties
IUPAC Name |
ethyl 2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-4-25-16(22)10-26-15-8-7-14-18-19-17(21(14)20-15)11-5-6-12(23-2)13(9-11)24-3/h5-9H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNQPAFFRCWPDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN2C(=NN=C2C3=CC(=C(C=C3)OC)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The presence of 3,4-dimethoxyphenyl group is introduced through subsequent reactions involving methylation processes.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: Conversion of the thioacetate group to a sulfoxide or sulfone.
Reduction: Reduction of the triazolo[4,3-b]pyridazine core.
Substitution: Replacement of the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction reactions may involve hydrogen gas and a metal catalyst.
Substitution reactions can be carried out using nucleophiles in the presence of a base.
Major Products Formed:
Oxidation can yield sulfoxides or sulfones.
Reduction can produce a reduced triazolo[4,3-b]pyridazine derivative.
Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate has shown promise in several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antitumor properties.
Medicine: Studied for its pharmacological effects, such as potential use as an anxiolytic or antiepileptic agent.
Mechanism of Action
The mechanism by which Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The triazolo[4,3-b]pyridazine scaffold is shared among several derivatives, but substituent variations critically influence bioactivity and selectivity. Key comparisons include:
Triazolo[4,3-b]pyridazine Derivatives with PDE4 Inhibition
- (R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (Compound 18)
- Substituents : 2,5-Dimethoxyphenyl at position 3; 4-methoxy-THF-oxy group at position 6.
- Activity : Potent PDE4A inhibitor (IC50 < 1 nM) with >1000-fold selectivity over other PDE isoforms. Docking studies suggest the 2,5-dimethoxy group optimizes hydrophobic interactions with the PDE4 catalytic pocket .
- Distinction vs. Target Compound : The 3,4-dimethoxyphenyl substituent in the target compound may alter binding geometry due to steric and electronic differences .
Triazolo[4,3-b]pyridazine Derivatives with Bromodomain Inhibition
- (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153) Substituents: Methoxy group at position 3; piperidyl-phenoxy chain at position 6. Activity: Bivalent bromodomain and extraterminal (BET) inhibitor with nanomolar potency. The methoxy group enhances metabolic stability . Distinction vs.
Triazolo-Thiadiazole Analogs
- 3-(3,4-Dimethoxyphenyl)-6-(2-fluoro-4-pyridinyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (Compound 9a) Core Structure: Triazolo-thiadiazole (vs. triazolo-pyridazine). Substituents: 3,4-Dimethoxyphenyl at position 3; 2-fluoro-pyridinyl at position 6.
Physicochemical and Pharmacokinetic Properties
Mechanistic and Selectivity Insights
- PDE4 Inhibition : The 3,4-dimethoxyphenyl group in the target compound is structurally analogous to catechol diether moieties in PDE4 inhibitors, which engage in π-π stacking with Phe446 in the catalytic site . However, positional isomerism (3,4- vs. 2,5-dimethoxy) may alter binding kinetics.
- Epigenetic Targeting : Unlike AZD5153, the target compound lacks a bivalent binding motif but could exploit its thioacetate group for covalent interactions with cysteine residues in epigenetic reader domains .
Biological Activity
Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the available data on its biological activity, including synthesis methods, biological assays, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by its unique structure that incorporates a triazole and pyridazine moiety linked to a thioether group. The synthesis typically involves several steps starting from easily accessible precursors. For example, the synthesis can be initiated by reacting appropriate thioacetic acids with substituted phenyl groups under controlled conditions to yield the desired thioester derivative.
Antimicrobial Activity
Recent studies have indicated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, compounds synthesized from related structures have shown promising results against various bacterial strains. In one study, derivatives similar to this compound were tested against Mycobacterium bovis BCG, revealing minimum inhibitory concentrations (MIC) as low as 31.25 μg/mL for some derivatives .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research into the biological activities of mercapto-substituted 1,2,4-triazoles has demonstrated their chemopreventive and chemotherapeutic effects on cancer cells. For instance, studies have shown that certain triazole derivatives can induce apoptosis in cancer cell lines through various mechanisms including the inhibition of specific kinases involved in cell proliferation .
In Vitro Studies
In vitro assays are crucial for evaluating the biological activity of compounds like this compound. These studies often involve:
- Cytotoxicity Testing : Assessing the viability of human cell lines (e.g., HEK-293 cells) after exposure to the compound.
- Antibacterial Assays : Using standard protocols such as disk diffusion or broth microdilution methods to determine antimicrobial efficacy.
Case Studies and Research Findings
- Study on Triazole Derivatives : A study published in MDPI highlighted the synthesis and biological evaluation of several triazole derivatives that demonstrated significant antibacterial activity compared to standard antibiotics .
- Anticancer Properties : Another investigation focused on the anticancer properties of similar compounds showed that they could effectively inhibit tumor growth in vitro by targeting specific pathways involved in cancer progression .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic pathways for constructing the [1,2,4]triazolo[4,3-b]pyridazine core in this compound?
The synthesis of the triazolopyridazine scaffold typically involves cyclization of hydrazine derivatives with pyridazine precursors. For example, K. F. Ansari et al. (2008) demonstrated the use of ethyl chloroacetate and 4-thioalkyl phenols in a multi-step reaction sequence to generate triazolo-thiadiazole intermediates, which can be adapted for pyridazine analogs . Critical steps include nucleophilic substitution (e.g., thioether formation) and cyclocondensation under reflux with catalysts like potassium carbonate.
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
Methodological validation should include:
- HPLC-MS : To confirm molecular weight and detect impurities.
- NMR spectroscopy : H and C NMR to verify substitution patterns (e.g., methoxy groups at positions 3 and 4 of the phenyl ring).
- X-ray crystallography : For unambiguous confirmation of the triazolo-pyridazine core geometry, as demonstrated in analogous studies by Pokhodylo et al. (2009) .
Q. What are the standard protocols for solubility testing in biological assays?
- Solvent screening : Test dimethyl sulfoxide (DMSO) for initial stock solutions (≤10 mM), followed by dilution in phosphate-buffered saline (PBS) or cell culture media.
- Dynamic light scattering (DLS) : To assess aggregation in aqueous buffers, which may interfere with bioactivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize PDE4 inhibition?
- Core modifications : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing (e.g., trifluoromethyl) or electron-donating (e.g., hydroxyl) substituents to assess PDE4 binding affinity .
- Thioacetate linker variation : Substitute the ethyl ester with methyl or tert-butyl esters to evaluate metabolic stability.
- Data-driven SAR : Compare IC values across analogs using enzyme inhibition assays (e.g., PDE4A/B isoforms) .
| Substituent (R) | PDE4A IC (nM) | Selectivity (PDE4 vs. PDE3/5) |
|---|---|---|
| 3,4-dimethoxy | 12.5 | >100-fold |
| 2,5-dimethoxy | 8.7 | >50-fold |
| 3-CF | 22.1 | >30-fold |
| Example data from docking studies in . |
Q. What computational strategies are effective for predicting selectivity across PDE isoforms?
- Molecular docking : Use crystal structures of PDE4 (PDB: 1F0J) to model ligand binding. Focus on interactions with the M-loop and Q-pocket residues (e.g., Phe372, Glz369) .
- Free energy perturbation (FEP) : Quantify binding energy differences between PDE4 and off-target isoforms (e.g., PDE3B).
Q. How should researchers address contradictory data in bioactivity assays?
- Dose-response validation : Repeat assays with independent synthetic batches to rule out impurity effects.
- Off-target profiling : Screen against a panel of 21 PDE family members to confirm isoform specificity (e.g., reported >100-fold selectivity for PDE4A/B/C/D over PDE1/2/5) .
- Cell-based counterassays : Use PDE4-knockout cell lines to verify target engagement vs. nonspecific cytotoxicity.
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in the thioether coupling step?
- Optimized base selection : Replace potassium carbonate with cesium carbonate to enhance nucleophilic substitution efficiency.
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2–4 hours while maintaining >80% yield .
Q. How can metabolic instability of the ethyl ester moiety be addressed?
- Prodrug design : Convert the ester to a phosphonate or amide to resist esterase cleavage.
- In vitro microsomal assays : Use liver microsomes (human/rodent) to identify metabolic hotspots and guide structural modifications .
Critical Data Interpretation
Q. Why might in vitro potency fail to translate to in vivo efficacy?
Q. How to resolve discrepancies between computational predictions and experimental IC values?
- Re-evaluate force fields : Adjust van der Waals parameters for heterocyclic cores in docking software.
- Incorporate solvent effects : Use explicit solvent molecular dynamics (MD) simulations to account for hydration entropy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
